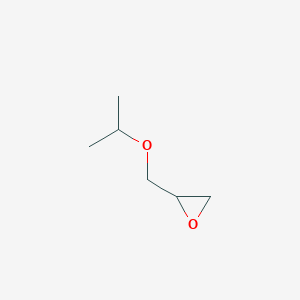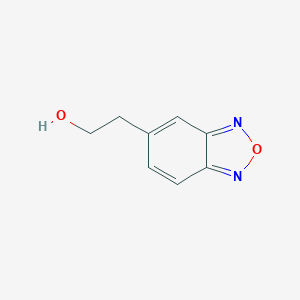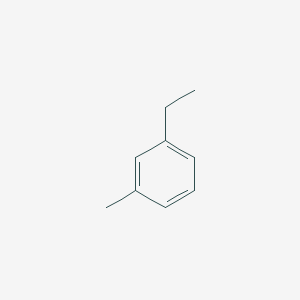
(3-Propan-2-yloxiran-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Propan-2-yloxiran-2-yl)methanol is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an isopropyl group attached to the oxirane ring and a hydroxymethyl group at the second carbon of the oxirane ring. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Propan-2-yloxiran-2-yl)methanol can be achieved through several methods. One common approach involves the epoxidation of allylic alcohols using peracids or other oxidizing agents. For instance, the reaction of isopropyl alcohol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) can yield this compound under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(3-Propan-2-yloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of isopropyl glycidyl ether.
Reduction: Formation of 1,2-propanediol.
Substitution: Formation of various functionalized alcohols and ethers.
Aplicaciones Científicas De Investigación
(3-Propan-2-yloxiran-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and active ingredients.
Industry: It is utilized in the production of resins, coatings, and adhesives due to its reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of (3-Propan-2-yloxiran-2-yl)methanol involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various functionalized products. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Isopropyl-3-methyloxirane: Similar in structure but with a methyl group instead of a hydroxymethyl group.
3-Isopropyloxirane-2,2-dicarbonitrile: Contains two cyano groups instead of a hydroxymethyl group.
Uniqueness
(3-Propan-2-yloxiran-2-yl)methanol is unique due to the presence of both an isopropyl group and a hydroxymethyl group, which confer distinct reactivity and functional properties. This combination makes it a valuable intermediate in various chemical syntheses and industrial applications.
Propiedades
Número CAS |
125473-29-2 |
|---|---|
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
(3-propan-2-yloxiran-2-yl)methanol |
InChI |
InChI=1S/C6H12O2/c1-4(2)6-5(3-7)8-6/h4-7H,3H2,1-2H3 |
Clave InChI |
MRGITZIKRXYSEO-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(O1)CO |
SMILES canónico |
CC(C)C1C(O1)CO |
Sinónimos |
D-erythro-Pentitol, 3,4-anhydro-1,2-dideoxy-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B166247.png)





![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)

